N-mesityl-3-(1-piperidinyl)propanamide
Description
N-Mesityl-3-(1-piperidinyl)propanamide is a synthetic propanamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a piperidinyl moiety at the 3-position of the propanamide chain. Propanamide derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and material science due to their tunable substituents and functional versatility .
Properties
IUPAC Name |
3-piperidin-1-yl-N-(2,4,6-trimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-11-14(2)17(15(3)12-13)18-16(20)7-10-19-8-5-4-6-9-19/h11-12H,4-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWRTDKZHRRSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-mesityl-3-(1-piperidinyl)propanamide with structurally related propanamide derivatives, focusing on molecular features, applications, and research findings.
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Molecular Formula : C₁₆H₂₄N₂O₂ .
- Key Substituents : Phenyl group on the amide nitrogen and a 4-methoxymethyl-piperidinyl group on the propanamide chain.
- Applications : Used as a pharmaceutical intermediate, highlighting its relevance in drug synthesis .
- Structural Contrast: Unlike the target compound’s mesityl group, this derivative features a simpler phenyl group, which reduces steric hindrance and may enhance solubility.
N-(3-Nitrophenyl)-3-Phenyl-2-(Phenylsulfonamido)propanamide
- Key Substituents : 3-Nitrophenyl, phenyl, and sulfonamido groups .
- Physical Properties : Melting point differences between this compound and its precursors suggest enhanced crystallinity due to the sulfonamido group’s hydrogen-bonding capability .
- Contrast : The sulfonamido group introduces a strong electron-withdrawing effect, which is absent in the target compound. This could affect reactivity in synthetic pathways or bioactivity.
Propanamide Derivatives with Amino and Phenyl Substituents
- Examples: 2-Amino-3-phenylpropanamide .
- Comparison: The amino group in these derivatives may enhance hydrogen-bonding interactions, a feature absent in the mesityl-substituted target compound. This difference could influence bioavailability and target selectivity.
(R)-2-Acetamido-N-(2-Cycloheptylethyl)-3-(1H-Indol-3-yl)propanamide
- Key Substituents : Acetamido, cycloheptylethyl, and indolyl groups .
- Implications : Such complexity is often leveraged in drug design for targeting neurological receptors, suggesting divergent applications compared to the mesityl-piperidinyl derivative .
Propanamide, 3-Isopropyl-Piperidine
Data Table: Comparative Analysis of Propanamide Derivatives
Research Findings and Implications
- Steric Effects: The mesityl group in the target compound likely reduces solubility compared to phenyl or amino-substituted analogs but may improve metabolic stability .
- Synthetic Utility : Sulfonamido and nitro groups enhance crystallinity and reactivity, useful in material synthesis .
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